2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The methoxy and nitro groups can be introduced via electrophilic aromatic substitution reactions. The bromophenyl group can be added through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with the appropriate alcohol derivative to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-Hydroxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate.
Reduction: Formation of 2-(4-Methoxy-3-aminophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is largely dependent on its interaction with biological targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The nitro and bromophenyl groups can further enhance its binding affinity and specificity towards certain enzymes or receptors, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-6-methylquinoline-4-carboxylate
- 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-iodophenyl)-6-methylquinoline-4-carboxylate
Uniqueness
The presence of the bromophenyl group in 2-(4-Methoxy-3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate distinguishes it from its analogs, potentially offering unique reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C26H19BrN2O6 |
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Molecular Weight |
535.3 g/mol |
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H19BrN2O6/c1-15-3-9-21-19(11-15)20(13-22(28-21)16-4-7-18(27)8-5-16)26(31)35-14-24(30)17-6-10-25(34-2)23(12-17)29(32)33/h3-13H,14H2,1-2H3 |
InChI Key |
QWRKUWAOFBARPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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